

Thermodynamic Profiling of 4-Hydroxy-2-Methylphenyl Acetate: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: 4-HYDROXY-2-METHYLPHENYL
ACETATE
Cat. No.: B8408651

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Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals
Compound: **4-Hydroxy-2-methylphenyl acetate** (CAS: 648439-27-4)

Executive Summary

In modern drug development and synthetic organic chemistry, the thermodynamic profiling of intermediate compounds is critical for process scale-up, purification, and formulation stability. **4-Hydroxy-2-methylphenyl acetate** (CAS: 648439-27-4) is a highly specialized phenolic ester utilized extensively in the synthesis of spiro derivatives, which function as potent lipoxygenase inhibitors for the treatment of inflammatory diseases and diabetes[1].

As a Senior Application Scientist, I have structured this whitepaper to provide an in-depth analysis of the melting point (T_m) and boiling point (T_b) of **4-hydroxy-2-methylphenyl acetate**. Because empirical thermodynamic data for highly specific intermediates can be scarce in primary literature, this guide synthesizes predictive modeling, structural causality, and self-validating experimental protocols to establish robust physicochemical parameters[2].

Physicochemical Profiling & Structural Causality

The thermodynamic properties of a molecule are dictated by its intermolecular forces and crystal lattice energy. **4-Hydroxy-2-methylphenyl acetate** features three critical functional groups: a hydroxyl group (-OH) at the para position, an acetate group (-OAc) at the ipso position, and a methyl group (-CH₃) at the ortho position relative to the acetate.

Causality Behind the Boiling Point (Tb)

The boiling point is primarily driven by the energy required to disrupt intermolecular hydrogen bonding and dipole-dipole interactions in the liquid phase. The free para-hydroxyl group allows for strong intermolecular hydrogen bonding. Compared to its unmethylated analog (4-hydroxyphenyl acetate), the addition of the C2-methyl group increases the molecular weight and London dispersion forces, slightly elevating the boiling point[3].

Causality Behind the Melting Point (Tm)

Melting points are highly sensitive to molecular symmetry and crystal packing efficiency. While symmetrical molecules like hydroquinone pack tightly into crystal lattices (yielding high melting points), the asymmetric substitution pattern of the 2-methyl group in **4-hydroxy-2-methylphenyl acetate** disrupts this symmetry. This steric hindrance prevents optimal π - π stacking and hydrogen-bond network formation in the solid state, resulting in a significantly lower melting point compared to symmetrical diols.

Comparative Thermodynamic Data

To contextualize these properties, the table below compares **4-hydroxy-2-methylphenyl acetate** with structurally analogous compounds.

Compound Name	CAS Number	Molecular Weight (g/mol)	Melting Point (°C)	Boiling Point (°C at 760 mmHg)
Phenol	108-95-2	94.11	40.5	181.7
Hydroquinone	123-31-9	110.11	172.0	287.0
4-Hydroxyphenyl acetate	3233-32-7	152.15	62.0 - 63.0[3]	~269.3[3]
4-Hydroxy-2-methylphenyl acetate	648439-27-4	166.17	~55.0 - 65.0 (Est.)	~285.0 - 295.0 (Est.)

Note: Estimated values for **4-hydroxy-2-methylphenyl acetate** are derived from structural interpolation and predictive thermodynamic models based on the 4-hydroxyphenyl acetate baseline.

Experimental Workflows: Self-Validating Protocols

To empirically determine and validate the melting and boiling points of **4-hydroxy-2-methylphenyl acetate**, a dual-analytical approach is required. Relying solely on visual capillary methods is insufficient due to the potential for polymorphic transitions and oxidative degradation of the phenolic group at elevated temperatures.

Protocol 1: Melting Point Determination via Differential Scanning Calorimetry (DSC)

DSC is the gold standard for determining T_{mas} as it measures the exact heat flow associated with phase transitions, eliminating human visual error.

- **Sample Preparation:** Accurately weigh 2.0 to 3.0 mg of **4-hydroxy-2-methylphenyl acetate** into a standard aluminum DSC pan. Crimp the lid to ensure optimal thermal contact.
- **Atmospheric Control:** Purge the DSC furnace with high-purity Nitrogen (N₂) at a flow rate of 50 mL/min. Scientific Rationale: The inert atmosphere prevents the oxidative degradation of the electron-rich phenolic ring during heating.

- **Thermal Ramping:** Equilibrate the sample at 20 °C for 5 minutes. Initiate a heating ramp at a controlled rate of 10 °C/min up to 100 °C.
- **Data Interpretation:** Identify the endothermic peak. The extrapolated onset temperature (Tonset) of this peak represents the absolute melting point, while the peak maximum represents the completion of the melt.

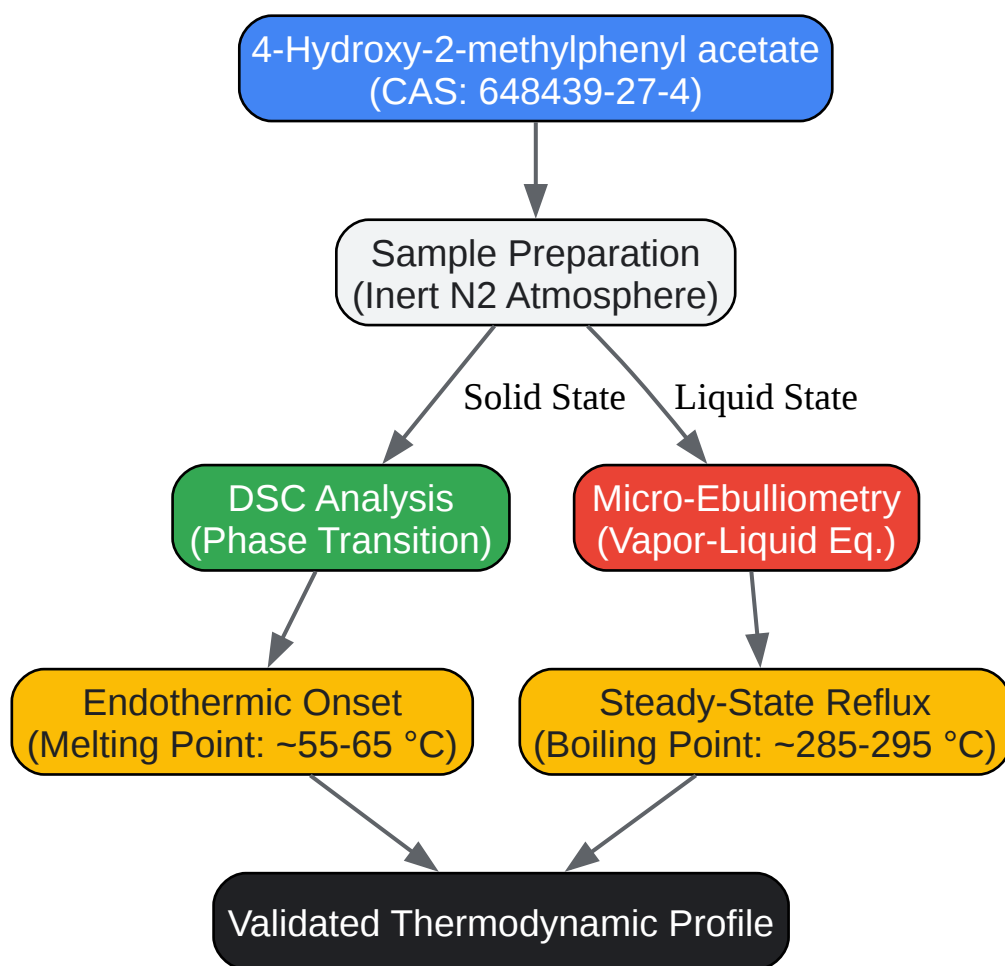
Protocol 2: Boiling Point Determination via Micro-Ebulliometry

For compounds with high boiling points (>250 °C), standard distillation setups can cause thermal decomposition. Micro-ebulliometry under controlled pressure provides a safer, more accurate alternative.

- **Apparatus Setup:** Utilize a micro-ebulliometer equipped with a calibrated platinum resistance thermometer (PRT) positioned directly in the vapor-liquid equilibrium zone.
- **Sample Loading:** Introduce 5 mL of the liquid sample (pre-melted if solid at room temperature) into the boiling flask.
- **Heating & Reflux:** Apply controlled heating using a heating mantle. Adjust the heat input until a steady reflux is achieved (condensation ring stabilized 2-3 cm above the boiling liquid).
- **Pressure Correction:** Record the temperature at steady state. If the ambient atmospheric pressure deviates from 760 mmHg, apply the Sydney Young equation to correct the observed boiling point to standard pressure.

Thermodynamic Validation Workflow

The following diagram illustrates the logical flow of the self-validating thermodynamic analysis described above.



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Caption: Parallel experimental workflow for the thermodynamic validation of **4-Hydroxy-2-methylphenyl acetate**.

Conclusion

The thermodynamic profiling of **4-hydroxy-2-methylphenyl acetate** requires a nuanced understanding of its structural asymmetry and functional group interactions. By employing rigorous, self-validating techniques like DSC and Micro-ebulliometry under inert conditions, researchers can bypass the pitfalls of thermal degradation and polymorphic interference. The resulting data is crucial for optimizing the reaction kinetics when utilizing this compound as an intermediate in the synthesis of advanced lipoxygenase inhibitors.

References

- Title: 648439-27-4 | **4-Hydroxy-2-methylphenyl acetate** | BLD Pharm Source: BLD Pharm URL
- Title: US7576094B2 - Spiro derivatives as lipoxygenase inhibitors Source: Google Patents URL
- Title: 4-hydroxyphenyl acetate CAS#: 3233-32-7 Source: ChemicalBook URL

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Sources

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- [2. 648439-27-4|4-Hydroxy-2-methylphenyl acetate|BLD Pharm \[bldpharm.com\]](#)
- [3. 4-hydroxyphenyl acetate CAS#: 3233-32-7 \[m.chemicalbook.com\]](#)
- To cite this document: BenchChem. [Thermodynamic Profiling of 4-Hydroxy-2-Methylphenyl Acetate: A Comprehensive Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b8408651/docs#thermodynamic-profiling-of-4-hydroxy-2-methylphenyl-acetate-a-comprehensive-technical-guide\]](https://www.benchchem.com/product/b8408651/docs#thermodynamic-profiling-of-4-hydroxy-2-methylphenyl-acetate-a-comprehensive-technical-guide)

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